

Literature review of "1,2-Difluoro-4-methyl-5-nitrobenzene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Difluoro-4-methyl-5-nitrobenzene

Cat. No.: B166270

[Get Quote](#)

An In-depth Technical Guide to **1,2-Difluoro-4-methyl-5-nitrobenzene**

Introduction

1,2-Difluoro-4-methyl-5-nitrobenzene is a substituted aromatic compound belonging to the class of fluorinated nitrobenzenes. Its structure, featuring two adjacent fluorine atoms activated by a strong electron-withdrawing nitro group, makes it a potentially valuable intermediate in organic synthesis. For researchers, particularly in the fields of medicinal chemistry and materials science, compounds of this nature serve as versatile building blocks for constructing more complex molecular architectures. The strategic placement of fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity, a common strategy employed in drug development.[1]

This technical guide provides a comprehensive review of the available literature on **1,2-Difluoro-4-methyl-5-nitrobenzene**, covering its chemical and physical properties, a proposed synthesis methodology based on analogous compounds, its key chemical reactivities, and safety information. The content is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this compound.

Compound Identification and Properties

Precise identification and understanding the physical properties of a chemical are fundamental for its application in research and development.

Table 1: Chemical Identifiers for **1,2-Difluoro-4-methyl-5-nitrobenzene**

Identifier	Value	Reference
IUPAC Name	1,2-difluoro-4-methyl-5-nitrobenzene	[2] [3]
CAS Number	127371-50-0	[2] [3]
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[2]
InChI	InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3	[2] [3]
InChIKey	DJEBTFSOEQWELL-UHFFFAOYSA-N	[2] [3]

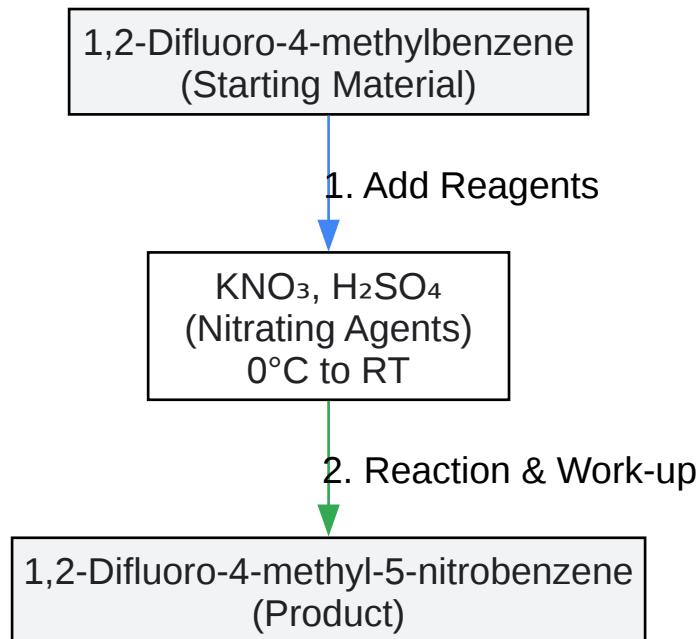
| Synonyms | 4,5-Difluoro-2-nitrotoluene, Benzene, 1,2-difluoro-4-methyl-5-nitro-, 4,5-difluoro-1-methyl-2-nitrobenzene |[\[2\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	173.12 g/mol	[2]
Physical Form	Solid or liquid	[3]
Purity (Typical)	98%	[3]

| Storage Temperature | Refrigerator |[\[3\]](#) |

Synthesis Methodology


While a specific, peer-reviewed synthesis protocol for **1,2-Difluoro-4-methyl-5-nitrobenzene** is not readily available in the searched literature, a highly probable synthetic route can be

inferred from established methods for structurally similar compounds. The nitration of a difluorotoluene precursor is a standard and effective method. The protocol described below is adapted from the synthesis of an isomer, 2,5-difluoro-4-nitrotoluene, and represents a viable approach.[4]

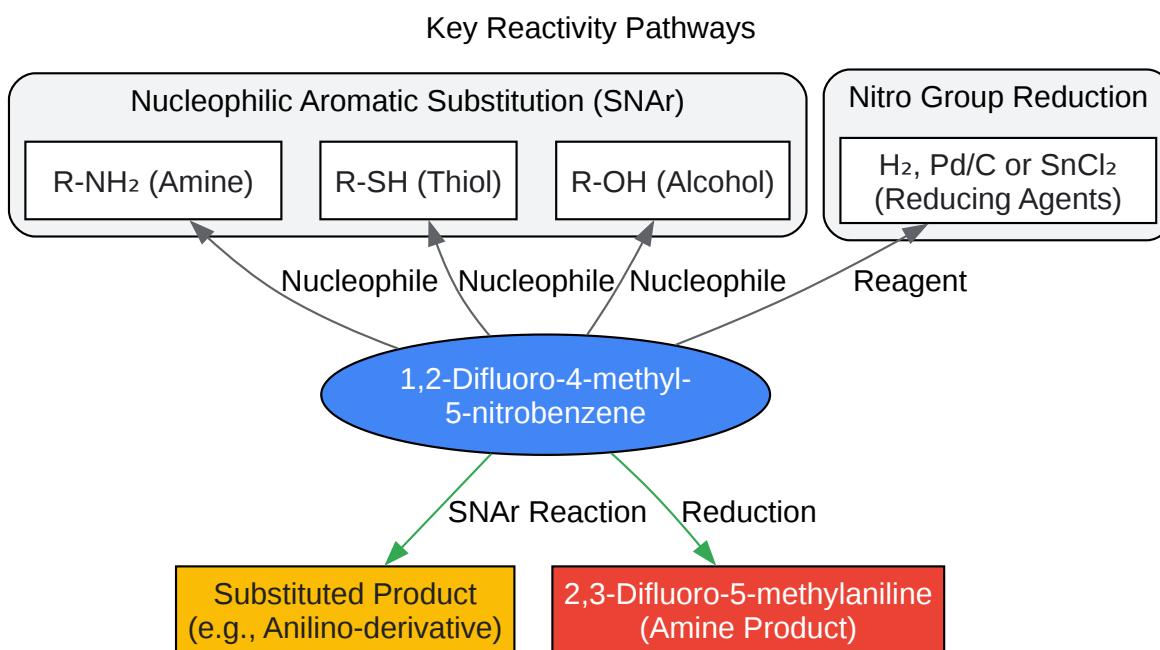
Proposed Experimental Protocol: Nitration of 1,2-Difluoro-4-methylbenzene

- Reaction Setup: To a stirred solution of 1,2-difluoro-4-methylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 10 mL per gram of starting material), cool the mixture to 0 °C using an ice bath.
- Reagent Addition: Add potassium nitrate (KNO₃) (1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
- Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
- Work-up: Quench the reaction by carefully pouring the mixture into crushed ice.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel.

Proposed Synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis via nitration.


Chemical Reactivity and Applications in Drug Development

The synthetic utility of **1,2-Difluoro-4-methyl-5-nitrobenzene** stems from the reactivity of its functional groups. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups. This reactivity is well-documented for the closely related compound 1,2-difluoro-4,5-dinitrobenzene, where fluorine atoms are preferentially displaced over the nitro groups in reactions with amines.^[5]

Key Reactions

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the nitro group, are highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functionalities, a cornerstone of combinatorial chemistry and drug discovery.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reducing agents (e.g., $\text{H}_2/\text{Pd-C}$, SnCl_2 , Fe/HCl). The resulting amino group is a versatile handle for subsequent chemical modifications, such as amide bond formation or diazotization.

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for synthetic derivatization.

While no specific drug is reported to be synthesized directly from this molecule, its structural motifs are highly relevant in medicinal chemistry. The difluoronitrobenzene core is a key intermediate for various therapeutic agents.^{[1][6]} The fluorine atoms can block metabolic oxidation sites and modulate the acidity of nearby functional groups, enhancing the drug-like properties of a lead compound.

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and quality control. While detailed spectra with peak assignments are not available in the cited public literature, the existence of

reference spectra has been noted.

Table 3: Summary of Available Spectroscopic Information

Technique	Details	Reference
FTIR Spectra	Instrument: Bruker Tensor 27 FT-IR. Technique: Neat. Source: Alfa Aesar, Thermo Fisher Scientific.	[2]
ATR-IR Spectra	Instrument: Bruker Tensor 27 FT-IR. Technique: ATR-Neat. Source: Alfa Aesar, Thermo Fisher Scientific.	[2]

| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. Technique: FT-Raman. Source: Alfa Aesar, Thermo Fisher Scientific. |[2] |

Safety Information

Understanding the hazards associated with a chemical is critical for safe handling. Based on available data, **1,2-Difluoro-4-methyl-5-nitrobenzene** is considered hazardous.

Table 4: GHS Hazard Classification

Pictogram(s)	GHS Code	Hazard Statement	Reference
Danger	H301	Toxic if swallowed	[2]
Danger	H311	Toxic in contact with skin	[2]
Warning	H315	Causes skin irritation	[2][3]
Warning	H319	Causes serious eye irritation	[2][3]

| Warning | H335 | May cause respiratory irritation |[3] |

Users must consult the full Safety Data Sheet (SDS) from the vendor before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

1,2-Difluoro-4-methyl-5-nitrobenzene is a fluorinated aromatic compound with significant potential as a synthetic intermediate. Its primary value lies in the high reactivity of its fluorine atoms towards nucleophilic aromatic substitution, enabled by the activating nitro group. This, combined with the versatility of the nitro group itself, makes the molecule an attractive starting point for the synthesis of complex target molecules, particularly in the realm of drug discovery where fluorine substitution is a key strategy for optimizing molecular properties. While detailed experimental data is sparse in the public domain, its chemical behavior can be reliably predicted from closely related analogs. Proper safety precautions are mandatory when handling this toxic and irritant compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Difluoro-4-methyl-5-nitrobenzene | 127371-50-0 [sigmaaldrich.com]
- 4. 1,4-DIFLUORO-2-METHYL-5-NITROBENZENE | 141412-60-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Literature review of "1,2-Difluoro-4-methyl-5-nitrobenzene"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166270#literature-review-of-1-2-difluoro-4-methyl-5-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com